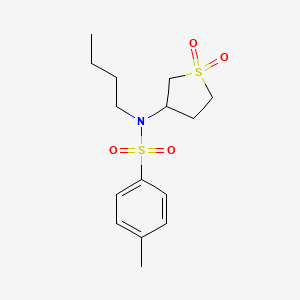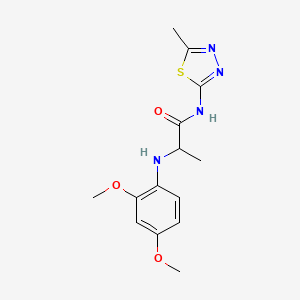
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels.
Mécanisme D'action
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent inhibitor of chloride channels. It binds to the channel pore and prevents chloride ions from passing through the channel. This inhibition can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been shown to affect other ion channels such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide depend on the specific chloride channel being inhibited. In general, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in some cell types. It has also been shown to affect the immune system, the nervous system, and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels, which makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can also affect other ion channels and may have off-target effects. Additionally, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the development of new methods for studying the physiological and biochemical effects of chloride channels. Finally, there is a need for more research on the role of chloride channels in various physiological and pathological processes.
Méthodes De Synthèse
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butylamine and tetrahydrothiophene-1,1-dioxide in the presence of a base such as potassium carbonate. The reaction yields N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 162-164°C.
Applications De Recherche Scientifique
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications. It has been used to study the role of chloride channels in various physiological and pathological processes such as cell volume regulation, cell proliferation, and apoptosis. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been used to study the effects of chloride channels on the immune system, the nervous system, and the cardiovascular system.
Propriétés
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIINOMOOPDSPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)

![3-ethyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230888.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)
![4,4'-(2,4-quinazolinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5230915.png)


![2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5230932.png)

![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)